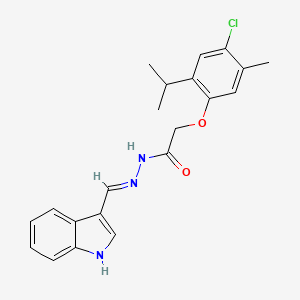
5-(5-anilino-2,4-pentadienylidene)-3-methyl-2-thioxo-1,3-oxazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(5-Anilino-2,4-pentadienylidene)-3-methyl-2-thioxo-1,3-oxazolidin-4-one is a complex organic compound with a unique structure that includes an oxazolidinone ring, a thioxo group, and a conjugated pentadienylidene system
准备方法
The synthesis of 5-(5-anilino-2,4-pentadienylidene)-3-methyl-2-thioxo-1,3-oxazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxazolidinone ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the thioxo group: This step involves the substitution of an oxygen atom in the oxazolidinone ring with a sulfur atom, often using reagents like Lawesson’s reagent or phosphorus pentasulfide.
Formation of the pentadienylidene system: This can be accomplished through a series of condensation reactions involving aniline and a suitable diene precursor.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
5-(5-Anilino-2,4-pentadienylidene)-3-methyl-2-thioxo-1,3-oxazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially converting the thioxo group to a thiol or the oxazolidinone ring to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.
Common reagents and conditions for these reactions vary depending on the desired transformation, but they generally involve standard organic synthesis techniques.
科学研究应用
5-(5-Anilino-2,4-pentadienylidene)-3-methyl-2-thioxo-1,3-oxazolidin-4-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery or as a biochemical probe.
Medicine: Its potential biological activity could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or dyes.
作用机制
The mechanism of action of 5-(5-anilino-2,4-pentadienylidene)-3-methyl-2-thioxo-1,3-oxazolidin-4-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The conjugated pentadienylidene system and the thioxo group could play crucial roles in these interactions, potentially affecting electron transfer processes or redox states.
相似化合物的比较
Similar compounds to 5-(5-anilino-2,4-pentadienylidene)-3-methyl-2-thioxo-1,3-oxazolidin-4-one include:
N-(5-anilino-2,4-pentadienylidene)aniline: This compound shares the pentadienylidene system but lacks the oxazolidinone ring and thioxo group.
N-(3-(phenylimino)propenyl)aniline: This compound has a similar conjugated system but differs in the specific functional groups and overall structure.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C15H14N2O2S |
|---|---|
分子量 |
286.4g/mol |
IUPAC 名称 |
4-hydroxy-3-methyl-5-[(1E,3E)-5-phenyliminopenta-1,3-dienyl]-1,3-oxazole-2-thione |
InChI |
InChI=1S/C15H14N2O2S/c1-17-14(18)13(19-15(17)20)10-6-3-7-11-16-12-8-4-2-5-9-12/h2-11,18H,1H3/b7-3+,10-6+,16-11? |
InChI 键 |
YBHWKGWMUYSLEE-XXJOFDLVSA-N |
SMILES |
CN1C(=C(OC1=S)C=CC=CC=NC2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-N-[(E)-(2-hydroxy-3-iodo-6,7,8,9-tetrahydrodibenzofuran-1-yl)methylideneamino]benzamide](/img/new.no-structure.jpg)

![3-(3,5-Dibromo-4-hydroxyphenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B1189057.png)
![3-(4-hydroxy-3-methoxyphenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B1189058.png)
![N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B1189062.png)


![N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]isonicotinohydrazide](/img/structure/B1189067.png)
![N'-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-nitrobenzohydrazide](/img/structure/B1189068.png)

